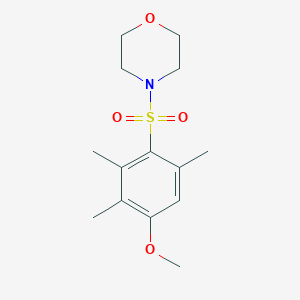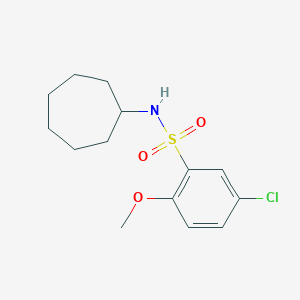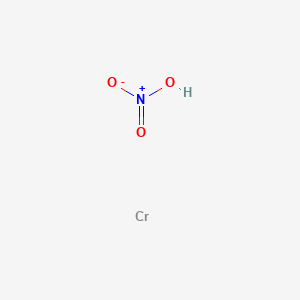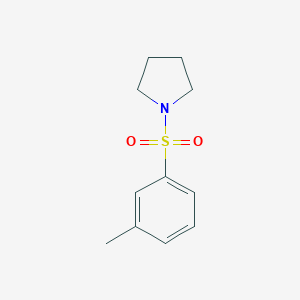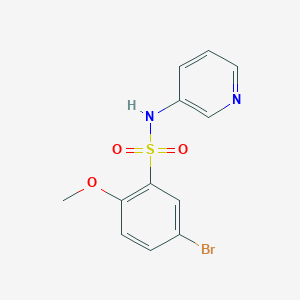
5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase enzyme JMJD3. This compound has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide involves its inhibition of the histone demethylase enzyme JMJD3. This enzyme is involved in the regulation of gene expression, particularly in the immune system and cancer cells. By inhibiting this enzyme, 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide can induce apoptosis in cancer cells and reduce inflammation in animal models of disease. Additionally, this compound has been shown to alter gene expression patterns in immune cells, leading to changes in cytokine production and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide in lab experiments is its specificity for the JMJD3 enzyme. This allows researchers to target specific pathways and study the effects of altering gene expression in various diseases. However, one limitation of this compound is its potential toxicity, particularly at higher doses.
Direcciones Futuras
There are several future directions for research on 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide. One area of interest is in combination therapy, where this compound could be used in conjunction with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in various disease models. Finally, research could focus on the development of more potent and selective inhibitors of the JMJD3 enzyme, which could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide involves a multi-step process, starting with the reaction of 3-chloropyridine with sodium methoxide to form 3-methoxypyridine. This intermediate is then reacted with 2-bromo-4-nitrobenzenesulfonamide to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. One of the main areas of research has been in cancer treatment, where it has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its anti-inflammatory effects, particularly in diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Nombre del producto |
5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H11BrN2O3S |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O3S/c1-18-11-5-4-9(13)7-12(11)19(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3 |
Clave InChI |
YHDDOUXZNLIMJG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



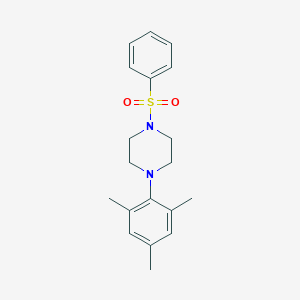
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)

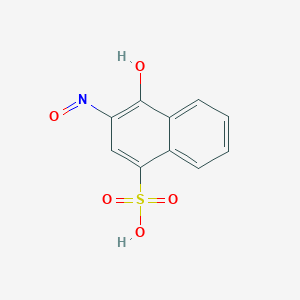

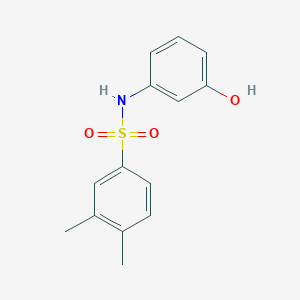
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
